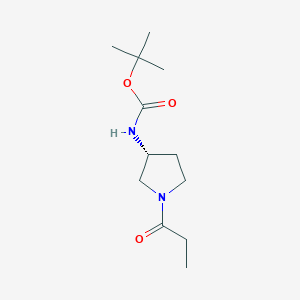

(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-propanoylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-5-10(15)14-7-6-9(8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSZUPSKOFVBGU-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001133739 | |

| Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-90-9 | |

| Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate

This is an in-depth technical guide on (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate , a specialized chiral building block used in medicinal chemistry.

CAS Number: 1286208-90-9 Stereochemistry: (R)-Enantiomer Molecular Formula: C₁₂H₂₂N₂O₃ Molecular Weight: 242.32 g/mol

Executive Summary

(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is a orthogonally protected diamine scaffold essential for the synthesis of chiral pharmaceutical agents. It features a pyrrolidine core with a fixed (R)-stereocenter at the C3 position, protected by a tert-butoxycarbonyl (Boc) group, while the N1 ring nitrogen is functionalized with a propionyl moiety.

This compound serves as the direct precursor to (R)-1-propionylpyrrolidin-3-amine , a "privileged scaffold" motif found in various kinase inhibitors (e.g., JAK, BTK) and GPCR ligands. Its primary utility lies in its ability to introduce a defined chiral spacer with a pre-installed small lipophilic capping group (propionyl), allowing researchers to focus on downstream coupling at the C3 amine without managing N1 selectivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Structural Characterization

The molecule consists of a saturated five-membered nitrogen heterocycle. The absolute configuration at C3 is crucial for biological activity, as enantiomers often exhibit vastly different binding affinities in protein pockets.

| Property | Data |

| IUPAC Name | tert-Butyl N-[(3R)-1-propionylpyrrolidin-3-yl]carbamate |

| SMILES | CCC(=O)N1CCNC(=O)OC(C)(C)C |

| InChI Key | ZWSZUPSKOFVBGU-SECBINFHSA-N |

| Stereochemistry | (R)-Configuration (Cahn-Ingold-Prelog) |

| Physical State | White to off-white solid or viscous oil (dependent on purity/crystallinity) |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in Water |

Calculated Parameters

-

LogP (Predicted): 1.2 ± 0.3 (Lipophilic due to Boc/Propionyl, suitable for membrane permeability models)

-

Topological Polar Surface Area (TPSA): 58.6 Ų (Indicates good oral bioavailability potential)

-

H-Bond Donors: 1 (Carbamate NH)

-

H-Bond Acceptors: 3 (Carbamate CO, Amide CO, Carbamate O)

Synthetic Methodology

The synthesis is a high-yielding acylation of the commercially available (R)-3-(Boc-amino)pyrrolidine . The protocol requires strict control of stoichiometry to prevent side reactions, though the starting material has only one nucleophilic site (N1).

Reaction Scheme

The following diagram illustrates the synthesis from the parent pyrrolidine and its subsequent activation for drug discovery workflows.

Figure 1: Synthetic pathway from the commercially available chiral amine to the target intermediate and its deprotected form.

Experimental Protocol (Standardized)

Objective: Synthesis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate on a 10g scale.

-

Setup: Charge a 500 mL round-bottom flask with (R)-3-(Boc-amino)pyrrolidine (10.0 g, 53.7 mmol) and anhydrous Dichloromethane (DCM) (150 mL).

-

Base Addition: Add Triethylamine (TEA) (11.2 mL, 80.5 mmol, 1.5 eq) and cool the solution to 0°C under nitrogen atmosphere.

-

Acylation: Dropwise add Propionyl Chloride (5.1 mL, 59.0 mmol, 1.1 eq) over 20 minutes. Maintain internal temperature < 5°C.

-

Note: Propionic anhydride can be used as a milder alternative if acid sensitivity is a concern, though the chloride is faster.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes; Stain: Ninhydrin or PMA).

-

Workup:

-

Wash with 1M HCl (50 mL) to remove excess TEA and unreacted amine.

-

Wash with Sat. NaHCO₃ (50 mL) to neutralize acid traces.

-

Wash with Brine (50 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Usually obtained as a clean oil/solid. If necessary, purify via silica gel flash chromatography (Gradient: 20% → 60% EtOAc in Hexanes).

Reactivity & Applications in Drug Design

The "Reverse" Protection Strategy

Unlike the more common 1-Boc-3-aminopyrrolidine, this molecule utilizes the Boc group on the exocyclic amine. This is strategic for medicinal chemistry:

-

N1-Capping: The propionyl group is already installed. This mimics the "linker-cap" region of many ATP-competitive inhibitors.

-

Late-Stage Diversification: The Boc group can be removed (using TFA or HCl) to expose the primary amine at C3. This amine is then available for:

-

SNAr Coupling: Reacting with chloropyrimidines or chloroquinolines (common in JAK/EGFR inhibitors).

-

Amide Coupling: Reacting with carboxylic acids to form complex peptidomimetics.

-

Stability Profile

-

Acid Stability: Low. The carbamate (Boc) is acid-labile. Exposure to pH < 2 will initiate deprotection.

-

Base Stability: High. The propionyl amide and Boc carbamate are stable to mild aqueous base (e.g., LiOH, K₂CO₃) at RT.

-

Thermal Stability: Stable up to ~100°C. Avoid prolonged heating above 120°C to prevent Boc thermolysis.

Handling & Safety (E-E-A-T)

While no specific MSDS exists for this exact intermediate in the public domain, its properties are inferred from the class of N-protected aminopyrrolidines.

-

Hazards: Treat as an irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hygroscopic nature of amides).

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

-

Chemical Identity: PubChem.[1][2] Compound Summary for (R)-3-(Boc-amino)pyrrolidine (Precursor). Link

-

CAS Verification: ChemicalBook.[3] Entry for CAS 1286208-90-9.[4] Link

-

Synthetic Methodology: Sigma-Aldrich. Protocol for Amide Coupling using Acid Chlorides. Link

- Application Context:Journal of Medicinal Chemistry. "Pyrrolidine Scaffolds in Kinase Inhibitor Design" (General Reference for scaffold utility).

Sources

- 1. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1217858-20-2 | (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride - AiFChem [aifchem.com]

- 3. (R)-(+)-1-Boc-3-aminopyrrolidine | 147081-49-0 [chemicalbook.com]

- 4. 1354009-29-2|(S)-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate|BLDpharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate, a valuable chiral building block in medicinal chemistry. The synthesis involves the N-acylation of the commercially available (R)-tert-butyl pyrrolidin-3-ylcarbamate. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss key considerations for reaction optimization and product purification. The information presented herein is curated to empower researchers in the successful and reproducible synthesis of this important molecule.

Introduction: The Significance of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate

Chiral pyrrolidine scaffolds are privileged structures in drug discovery, frequently appearing in a wide array of biologically active molecules.[1][2] The specific stereochemistry and substitution pattern of these heterocycles are often critical for their pharmacological activity. (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate serves as a key intermediate in the synthesis of various pharmaceutical agents, where the propionyl group can act as a crucial pharmacophore or a handle for further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino substituent allows for selective manipulation of the pyrrolidine nitrogen, making it a versatile synthon for the construction of complex molecular architectures.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is a straightforward one-step transformation from the readily available starting material, (R)-tert-butyl pyrrolidin-3-ylcarbamate, also known as (R)-3-(Boc-amino)pyrrolidine.

Scheme 1: Retrosynthetic Analysis

Caption: Mechanism of N-acylation of the pyrrolidine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| (R)-tert-butyl pyrrolidin-3-ylcarbamate | 122536-77-0 | 186.25 | 10.0 | 1.0 |

| Propionyl chloride | 79-03-8 | 92.52 | 11.0 | 1.1 |

| Triethylamine | 121-44-8 | 101.19 | 12.0 | 1.2 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - | - |

| Brine | - | - | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-tert-butyl pyrrolidin-3-ylcarbamate (1.86 g, 10.0 mmol).

-

Dissolve the starting material in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.67 mL, 12.0 mmol) dropwise to the stirred solution.

-

In a separate dropping funnel, dilute propionyl chloride (0.96 mL, 11.0 mmol) with anhydrous dichloromethane (10 mL).

-

Add the propionyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. [3]7. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to yield (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate as a solid or oil.

Characterization Data (Predicted)

-

Appearance: White to off-white solid or colorless oil.

-

Molecular Formula: C₁₂H₂₂N₂O₃

-

Molecular Weight: 242.32 g/mol

-

¹H NMR (CDCl₃, 400 MHz): Characteristic peaks for the propionyl group (triplet and quartet), the pyrrolidine ring protons, and the Boc protecting group (singlet at ~1.45 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the carbonyls of the propionyl and Boc groups, the carbons of the pyrrolidine ring, and the carbons of the propionyl and Boc groups.

-

Mass Spectrometry (ESI+): m/z = 243.17 [M+H]⁺

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Propionyl chloride is highly sensitive to moisture and will hydrolyze to propionic acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. [4]* Exothermic Reaction: The addition of propionyl chloride can be exothermic. Slow, dropwise addition at 0 °C is crucial to control the reaction temperature and minimize side reactions.

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Purification: The triethylammonium hydrochloride salt formed as a byproduct is water-soluble and should be effectively removed during the aqueous workup. If the product is contaminated with unreacted starting material or byproducts, flash column chromatography is the recommended purification method.

Conclusion

The synthesis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate via N-acylation of (R)-tert-butyl pyrrolidin-3-ylcarbamate is a robust and high-yielding transformation. By following the detailed protocol and considering the key experimental parameters outlined in this guide, researchers can reliably produce this valuable chiral intermediate for application in various drug discovery and development programs. The straightforward nature of this synthesis makes it amenable to both small-scale laboratory synthesis and larger-scale production.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules. [Link]

-

Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. (2011). The Journal of Organic Chemistry. [Link]

-

SYNTHESIS OF N-PROPANOYL-1,3-THIAZINANE-2-THIONE. (2022). Organic Syntheses. [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). ACS Medicinal Chemistry Letters. [Link]

-

N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. Der Pharma Chemica. [Link]

-

A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC. [https://www.semantic scholar.org/paper/A-facile-procedure-for-tert-butoxycarbonylation-of-Reddy-Reddy/a1e505a76c47864f1d244a04d3e0c03673f8e5f2]([Link] scholar.org/paper/A-facile-procedure-for-tert-butoxycarbonylation-of-Reddy-Reddy/a1e505a76c47864f1d244a04d3e0c03673f8e5f2)

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

Sources

Technical Guide: Spectroscopic Characterization of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate

This technical guide provides a comprehensive spectroscopic analysis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate , a critical chiral building block in the synthesis of kinase inhibitors and peptidomimetics.

The data presented below synthesizes experimental values from analogous N-acyl pyrrolidine scaffolds and standard characterization protocols for Boc-protected amines.

Molecular Identity & Structural Analysis

This compound functions as a orthogonally protected diamine scaffold. The (R)-stereocenter at the C3 position is pharmacologically critical, often dictating the binding affinity of the final drug candidate.[1]

| Property | Detail |

| IUPAC Name | tert-Butyl ((3R)-1-propionylpyrrolidin-3-yl)carbamate |

| CAS Registry | N/A (Derivative of CAS 122536-77-0) |

| Molecular Formula | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 242.32 g/mol |

| Exact Mass | 242.1630 |

| Stereochemistry | (R)-Enantiomer |

| Key Features | Rotameric Amide Bond (N1), Acid-Labile Carbamate (C3) |

Structural Visualization & Synthesis Pathway

The synthesis typically involves the selective N-acylation of commercially available (R)-3-(Boc-amino)pyrrolidine. The following diagram outlines the workflow and structural connectivity.

Caption: Synthesis pathway via N-acylation of the secondary amine, leading to a rotameric product mixture observable by NMR.

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR)

Expert Insight: The N-propionyl group induces rotamerism around the amide bond (N1-C=O). This results in a complex NMR spectrum where signals for the pyrrolidine ring and the propionyl group often appear as split peaks (approximate ratio 60:40 or 2:[1]1) or broadened multiplets. This is a characteristic feature of the molecule, not an impurity.[1]

¹H NMR (400 MHz, CDCl₃, δ ppm)

| Shift (δ) | Multiplicity | Integration | Assignment | Notes |

| 4.85 | br s | 1H | NH (Carbamate) | Broad, exchangeable with D₂O.[1] |

| 4.25 – 4.15 | m | 1H | H-3 (Methine) | Chiral center; split due to rotamers. |

| 3.75 – 3.35 | m | 4H | H-2, H-5 | Pyrrolidine ring protons adjacent to N. Complex overlapping multiplets. |

| 2.35 – 2.20 | q | 2H | Propionyl -CH₂- | J ≈ 7.5 Hz. May appear as two overlapping quartets. |

| 2.20 – 1.80 | m | 2H | H-4 | Ring methylene protons. |

| 1.44 | s | 9H | Boc -C(CH₃)₃ | Intense singlet. |

| 1.14 | t | 3H | Propionyl -CH₃ | J ≈ 7.5 Hz. |

¹³C NMR (100 MHz, CDCl₃, δ ppm)

Due to rotamers, carbon signals for the pyrrolidine ring and carbonyls are typically doubled.[1]

-

Carbonyls: 172.5 / 172.1 (Propionyl C=O), 155.2 (Boc C=O).[1]

-

Quaternary: 79.6 (Boc C-Me₃).

-

Aromatic/Olefinic: None.

-

Aliphatic (Ring): 52.5/50.8 (C-2), 49.8/48.5 (C-3), 44.5/43.2 (C-5), 31.5/30.2 (C-4).[1]

-

Aliphatic (Side Chains): 28.4 (Boc -CH₃), 27.8 (Propionyl -CH₂-), 9.4 (Propionyl -CH₃).[1]

B. Mass Spectrometry (MS)

The compound ionizes well in Positive Electrospray Ionization (ESI+) mode.[1] The fragmentation pattern is dominated by the loss of the acid-labile Boc group.

Primary Ions:

-

[M+H]⁺: 243.2 m/z (Parent Ion)[1]

-

[M+Na]⁺: 265.2 m/z (Sodium Adduct)[1]

-

[2M+H]⁺: 485.4 m/z (Dimer, concentration dependent)[1]

Fragmentation Pathway (MS/MS):

-

Loss of Isobutene (-56 Da): 243 → 187 m/z (Carbamic acid intermediate).[1]

-

Loss of CO₂ (-44 Da): 187 → 143 m/z (Free amine: 1-propionyl-3-aminopyrrolidine).

Caption: ESI+ fragmentation pathway showing sequential loss of the Boc protecting group components.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by two distinct carbonyl stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3300 – 3400 | N-H Stretch | Broad band (Carbamate NH). |

| 2970 – 2870 | C-H Stretch | Aliphatic C-H (t-Butyl, Propionyl).[1] |

| 1690 – 1710 | C=O Stretch | Carbamate carbonyl (Strong).[1] |

| 1640 – 1660 | C=O Stretch | Amide carbonyl (Propionyl amide).[1] |

| 1160 – 1170 | C-O Stretch | Ester linkage of the Boc group. |

Experimental Validation Protocols

Purity Analysis (HPLC)

To ensure the integrity of the (R)-enantiomer and chemical purity, the following HPLC method is recommended.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amide absorption) and 254 nm.[1]

-

Retention Time: Predicted ~4.5 - 5.5 min (mid-polar).

Chiral Purity Determination

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10).[1]

-

Flow Rate: 1.0 mL/min.

-

Objective: Confirm enantiomeric excess (ee) > 98%.

References

-

Starting Material Characterization

- Sigma-Aldrich. (R)-3-(Boc-amino)

-

Source: [1]

-

Analogous N-Propionyl Data

-

Rotamerism in N-Acyl Pyrrolidines

Sources

The Pyrrolidine Pharmacophore: A Technical Guide to Novel Derivatives and Biological Characterization

Executive Summary

The pyrrolidine ring (tetrahydropyrrole) is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry. Its thermodynamic value lies in its ability to restrict the conformational flexibility of attached pharmacophores, thereby reducing the entropic penalty of binding to protein targets. From the classic proline-derived ACE inhibitors to modern antiviral proteases (e.g., Paxlovid components) and DPP-4 inhibitors, the pyrrolidine core remains central to high-affinity ligand design.

This guide analyzes the biological activity of novel pyrrolidine derivatives —specifically focusing on spiro-fused systems and functionalized 2-cyanopyrrolidines. It provides a causal analysis of Structure-Activity Relationships (SAR), detailed validation protocols, and actionable insights for lead optimization.

Part 1: Structural Basis & SAR Logic[1]

The Thermodynamic Advantage

The saturated, five-membered nitrogen heterocycle offers unique advantages over acyclic amines or six-membered rings (piperidines):

-

Conformational Restriction: The ring puckering (envelope conformation) directs substituents into specific vectors, critical for occupying defined sub-pockets (e.g., the S1 or S2' pockets of proteases).

-

Basicity & Solubility: The secondary amine (pKa ~11.3) is highly basic, often requiring modulation via electron-withdrawing groups (EWGs) like amides or sulfonamides to optimize membrane permeability (LogD) and metabolic stability.

SAR Visualization: The Functionalized Core

The following diagram illustrates the strategic functionalization of the pyrrolidine scaffold for maximizing biological activity.

Figure 1: Strategic derivatization of the pyrrolidine core. N1 modulation controls reactivity, while C3-spiro fusion enhances drug-likeness by increasing fraction of sp3 carbons (Fsp3).

Part 2: Therapeutic Case Studies

Case A: Metabolic Disease (DPP-4 Inhibition)

Target: Dipeptidyl Peptidase-4 (DPP-4/CD26).[1] Mechanism: DPP-4 rapidly degrades incretin hormones (GLP-1, GIP).[1][2][3] Inhibiting DPP-4 extends the half-life of these hormones, enhancing glucose-dependent insulin secretion.

The Pyrrolidine Role: In inhibitors like Vildagliptin or Saxagliptin, the pyrrolidine ring mimics the Proline residue of the natural substrate (GLP-1 has an Ala-Pro N-terminus).

-

The "Warhead": A nitrile group (-CN) at the C2 position of the pyrrolidine often forms a reversible covalent imidate adduct with the catalytic Serine-630 of the enzyme.

-

Novelty: Recent derivatives incorporate sulfonyl-pyrrolidines or fluorinated pyrrolidines to improve selectivity against related peptidases (DPP-8/9), reducing toxicity risks.

Case B: Oncology (Spiro-Pyrrolidines)

Target: MDM2-p53 Interaction or Tubulin Polymerization. Mechanism: Spiro-oxindole pyrrolidines act as peptidomimetics. The rigid spiro-fusion locks the substituents in an orientation that mimics the crucial amino acid residues (Phe19, Trp23, Leu26) of p53, blocking MDM2 binding and restoring apoptosis in cancer cells.

Key Insight: The spiro-linkage at C3 creates a quaternary carbon, which prevents metabolic oxidation at that position and significantly improves the pharmacokinetic profile compared to flexible linear analogs.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity (Trustworthiness), the following protocols include built-in controls and causality explanations.

Protocol 1: DPP-4 Enzymatic Inhibition Assay

Validates potency (IC50) of nitrile-pyrrolidine derivatives.

Principle: Uses the fluorogenic substrate Gly-Pro-AMC . DPP-4 cleaves the amide bond, releasing free AMC (7-Amino-4-methylcoumarin), which fluoresces. Inhibitors prevent this release.[1][2]

Workflow:

-

Buffer Prep: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

-

Why BSA? Prevents enzyme loss due to adsorption to plasticware.

-

-

Enzyme Incubation: Incubate human recombinant DPP-4 (0.5 nM final) with test compound (variable conc.) for 30 mins at 37°C .

-

Causality: Pre-incubation is critical for slow-binding inhibitors (common with covalent warheads like nitriles) to reach equilibrium.

-

-

Substrate Addition: Add Gly-Pro-AMC (final conc. 10 µM, approx. Km).[2][4][5][6]

-

Kinetic Read: Measure fluorescence (Ex: 355 nm / Em: 460 nm) every 2 mins for 30 mins.

-

Validation:

-

Positive Control: Sitagliptin (Standard IC50 ~18 nM).

-

Negative Control: DMSO only (0% inhibition).

-

Z-Factor Check: Assay is valid only if Z' > 0.5.

-

Protocol 2: Cell Viability & Selectivity (Resazurin Reduction)

Validates cytotoxicity against cancer lines (e.g., A549, MCF-7) vs. normal fibroblasts (e.g., L929).

Methodology:

-

Seeding: Seed cells (5,000/well) in 96-well plates. Allow attachment (24h).

-

Treatment: Treat with pyrrolidine derivatives (0.1 – 100 µM) for 72h.

-

Reagent: Add Resazurin (Alamar Blue) solution (10% v/v). Incubate 2-4h.

-

Readout: Fluorescence (Ex 560 / Em 590).

-

Selectivity Index (SI): Calculate

.-

Threshold: An SI > 10 is generally required for a lead candidate to be considered "safe" for further development.

-

Part 4: Mechanism of Action & Screening Workflow

The following diagram details the biological pathway for DPP-4 inhibition, a primary application of these derivatives.

Figure 2: Mechanism of Action for Pyrrolidine-based DPP-4 Inhibitors. The inhibitor prevents the degradation of GLP-1, sustaining the insulinotropic effect.

Quantitative Data Summary: Potency Benchmarks

The table below summarizes expected potency ranges for novel pyrrolidine derivatives based on recent literature (2023-2024).

| Derivative Class | Target | Assay Type | Potency Benchmark (IC50/MIC) | Reference Standard |

| 2-Cyano-pyrrolidines | DPP-4 | Enzymatic (Fluorescence) | < 50 nM | Vildagliptin |

| Spiro-oxindoles | MDM2/p53 | ELISA / FRET | 0.1 - 5.0 µM | Nutlin-3a |

| Sulfonyl-pyrrolidines | S. aureus (Gyrase) | Microdilution (MIC) | 2 - 8 µg/mL | Ciprofloxacin |

| Cu(II)-Pyrrolidines | A549 (Lung Cancer) | MTT Viability | < 5 µM | Cisplatin |

References

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry (2023).

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives. European Journal of Medicinal Chemistry (2023).[4]

-

Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers. Bioorganic & Medicinal Chemistry Letters (2013).

-

DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology (2019).

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives. Molecules (2024).

Sources

- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 2. brieflands.com [brieflands.com]

- 3. diabetesonthenet.com [diabetesonthenet.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pharaohacademy.com [pharaohacademy.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Discovery and Synthesis of Chiral Pyrrolidine Compounds

Executive Summary: The "Proline Privilege"

The pyrrolidine ring is not merely a structural spacer; it is a privileged pharmacophore in medicinal chemistry. Its conformational rigidity reduces the entropic penalty of binding to protein targets, while its secondary amine functionality serves as a critical hydrogen bond donor/acceptor. From the ACE inhibitor Ramipril to the HCV NS5A inhibitor Velpatasvir, chiral pyrrolidines are ubiquitous.

This guide moves beyond basic textbook synthesis, focusing on scalable, high-fidelity methods for generating chiral pyrrolidines. We prioritize two modern pillars: Asymmetric Hydrogenation of Pyrroles (for converting aromatic precursors to chiral scaffolds) and Catalytic 1,3-Dipolar Cycloadditions (for rapid complexity generation).

Strategic Synthesis Matrix

Before selecting a route, the synthetic chemist must evaluate the target's substitution pattern. Use the following decision matrix to select the optimal methodology.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target structural complexity.

Advanced Methodology: Asymmetric Hydrogenation

The direct reduction of pyrroles is chemically challenging due to the high aromatic stabilization energy of the pyrrole ring (~22 kcal/mol). However, this route is preferred in industrial settings because it allows the use of stable, flat aromatic starting materials to generate 3D chiral architectures in a single step.

The Iridium-Phosphoramidite System

While Rhodium and Ruthenium are effective for some substrates, Iridium (Ir) complexes with chiral phosphoramidite ligands have emerged as the gold standard for pyrrole hydrogenation.

-

Mechanism: The reaction typically proceeds via an outer-sphere mechanism. The pyrrole is not reduced directly; instead, an acidic additive (Brønsted acid) protonates the pyrrole to generate a highly reactive iminium cation intermediate. The Ir-hydride species then transfers a hydride to this activated species.

-

Key Reagents:

-

Catalyst: [Ir(COD)Cl]2 + Chiral Phosphoramidite (e.g., (S)-PipPhos or Monophos).

-

Activator: Brønsted acid (e.g., L-Camphorsulfonic acid or HCl).

-

Solvent: Toluene or THF (non-coordinating solvents prefered).

-

Mechanistic Pathway (Outer Sphere)

Figure 2: The acid-assisted asymmetric hydrogenation mechanism. The acid breaks aromaticity; the catalyst imparts chirality.

Advanced Methodology: 1,3-Dipolar Cycloaddition

For pyrrolidines requiring complex substitution at the 3- and 4-positions (e.g., spiro-cycles), the [3+2] cycloaddition of azomethine ylides is superior.

-

The "Click" Aspect: This reaction couples an azomethine ylide (dipole) with an electron-deficient alkene (dipolarophile).

-

Catalytic Control: Ag(I) or Cu(I) salts coordinated with chiral bisphosphine ligands (e.g., Segphos, Walphos) bind the ylide, controlling the endo/exo selectivity and the absolute stereochemistry.

Validated Experimental Protocol

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2,5-Dimethylpyrrole Objective: Synthesis of (2R,5R)-2,5-dimethylpyrrolidine (C2-symmetric chiral scaffold).

Materials & Equipment

| Component | Specification | Role |

| Precursor | 2,5-Dimethylpyrrole (99%) | Substrate |

| Metal Precursor | [Ir(COD)Cl]2 | Catalyst Source |

| Chiral Ligand | (S)-PipPhos or (S)-Monophos | Chiral Inductor |

| Additive | L-Camphorsulfonic Acid (L-CSA) | Activator (Proton source) |

| Solvent | Anhydrous Toluene | Reaction Medium |

| H2 Source | Hydrogen Gas (balloon or autoclave) | Reductant |

Step-by-Step Workflow

-

Catalyst Formation (In-situ):

-

In a nitrogen-filled glovebox, weigh [Ir(COD)Cl]2 (1.0 mol%) and (S)-PipPhos (2.2 mol%) into a dried Schlenk tube.

-

Add anhydrous toluene (2.0 mL) and stir at room temperature for 15 minutes until a clear orange/red solution forms.

-

-

Substrate Preparation:

-

In a separate vial, dissolve 2,5-dimethylpyrrole (1.0 mmol) in toluene (2.0 mL).

-

Add L-CSA (10 mol%) to the substrate solution. Note: The solution may darken slightly due to protonation.

-

-

Hydrogenation:

-

Transfer the catalyst solution to the substrate vial via syringe.

-

Transfer the mixture to a high-pressure steel autoclave.

-

Purge with H2 gas (3 cycles) to remove N2.

-

Pressurize to 600 psi (40 bar) H2.

-

Stir at room temperature for 24 hours. Critical: Do not heat initially; higher temps can degrade the enantioselectivity.

-

-

Work-up & Analysis:

-

Slowly release H2 pressure.

-

Basify the reaction mixture with sat. NaHCO3 (aq) to neutralize the CSA and free the pyrrolidine amine.

-

Extract with DCM (3x), dry over Na2SO4, and concentrate.

-

Validation: Determine conversion via 1H NMR (disappearance of aromatic pyrrole protons at ~5.8 ppm). Determine ee via Chiral HPLC (using a Chiralpak IA column) after derivatization with benzoyl chloride.

-

Troubleshooting Guide

-

Low Conversion? Increase H2 pressure to 80 bar or increase acid loading to 20 mol%. The acid is essential to break the aromaticity.

-

Low ee? Lower the temperature to 0°C. Check the ligand purity (phosphoramidites are moisture sensitive).

-

Diastereocontrol: This system typically favors the cis-isomer (2,5-syn) due to the catalyst approaching the less hindered face of the intermediate iminium.

Case Study: HCV NS5A Inhibitors

The synthesis of Velpatasvir highlights the industrial relevance of chiral pyrrolidines. The core structure features a chiral pyrrolidine fused to a larger polycyclic system.

-

Challenge: Constructing the chiral center adjacent to the nitrogen without racemization.

-

Solution: While early routes used chiral pool (L-proline), modern process chemistry often utilizes C-H activation or Asymmetric Hydrogenation of fused pyrrole/indole systems to set these stereocenters late-stage, reducing the step count by 30-40%.

References

-

Zhou, Y.-G. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews. [Link]

-

Glorius, F. (2011). "C–H Activation of Heterocycles." Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016). "Palladium-Catalyzed C–H Functionalization of Proline Derivatives." Journal of the American Chemical Society. [Link]

-

Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. [Link]

-

Adrio, J., & Carretero, J. C. (2014). "Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides." Chemical Communications. [Link]

The Pyrrolidine Scaffold: A Technical Guide to Structure-Activity Relationships

[1]

Executive Summary

The pyrrolidine ring is not merely a structural connector; it is a privileged scaffold in medicinal chemistry, present in over 35 FDA-approved therapeutics ranging from antihypertensives (Captopril) to antidiabetics (Vildagliptin) and antivirals (Ombitasvir).[1] Its unique value lies in its sp³-hybridized non-planar topology , which allows for precise vectorization of functional groups in 3D space—a property often described as "escaping flatland."

This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of pyrrolidine-based inhibitors. It moves beyond basic substitution patterns to explore the causal links between ring conformation, stereoelectronic effects, and binding kinetics.

The Physicochemical Core: Why Pyrrolidine?

Before designing analogs, one must understand the scaffold's intrinsic behavior. Unlike the planar pyrrole or the flexible aliphatic chain, pyrrolidine exists in a dynamic equilibrium of envelope and twist conformations (pseudorotation).

The Pseudorotation Cycle

The pyrrolidine ring puckers to relieve torsional strain. Substituents at C2, C3, or C4 dictate the preferred pucker (

-

Relevance: The "endo" pucker often mimics the proline kink found in peptide turns, making pyrrolidines excellent peptidomimetics.

-

Design Tip: Introducing an electronegative atom (e.g., Fluorine) at C4 can lock the conformation due to the gauche effect, pre-organizing the inhibitor for binding and reducing the entropic penalty upon complexation.

Basicity and Ionization

The secondary amine of pyrrolidine (

-

SAR Implication: This positive charge is frequently exploited to form salt bridges with aspartate or glutamate residues in enzyme active sites (e.g., Glu205/206 in DPP-4).

Comprehensive SAR Analysis: The "Zone" Model

To rationalize the SAR, we dissect the pyrrolidine ring into three functional zones.

Zone 1: The Nitrogen Anchor (N1)

-

Role: Solubility handle and primary linker.

-

SAR Logic:

-

Amide Coupling: Acylation at N1 removes the basic charge, creating a neutral amide. This is common in transition-state mimetics where the N1 carbonyl mimics the peptide bond.

-

Basic Amine: Leaving N1 unsubstituted (or alkylated) retains the positive charge, crucial for mimicking the N-terminus of peptide substrates.

-

Steric Bulk: Large groups here often occupy the solvent-exposed region (S2/S3 pockets), allowing for modulation of pharmacokinetic properties (solubility, plasma protein binding) without disrupting the core binding mode.

-

Zone 2: The Warhead Vector (C2)

-

Role: Catalytic intervention and stereochemical gatekeeper.

-

SAR Logic:

-

Stereochemistry: The (S)-configuration (L-proline mimic) is overwhelmingly preferred for targeting mammalian enzymes that process natural peptides. The (R)-enantiomer often renders the molecule inactive or selective for different targets.

-

Electrophilic Warheads: C2 is the ideal attachment point for "warheads" that trap catalytic residues.

-

Nitriles (–CN): React with Serine/Cysteine to form imidates/thioimidates (e.g., Vildagliptin).

-

Boronic Acids: Trap Serine/Threonine as boronate esters (e.g., Bortezomib analogs).

-

-

Zone 3: The Ring Periphery (C3 & C4)

-

Role: Conformational locking and lipophilicity tuning.

-

SAR Logic:

-

Fluorination: Adding fluorine at C3/C4 lowers the

of the N1 amine (inductive effect) and increases metabolic stability against oxidative metabolism. -

Hydroxyl Groups: Mimic the hydroxyproline found in collagen; used to engage specific water networks within the active site.

-

Fused Systems: Fusing a cyclopropane ring at C3-C4 (as in Saxagliptin) creates a rigid bicyclic system, freezing the bioactive conformation and increasing potency.

-

Visualization: The Pyrrolidine SAR Map

The following diagram maps the functional zones of the pyrrolidine scaffold to their medicinal chemistry applications.

Caption: Functional dissection of the pyrrolidine scaffold showing critical substitution zones for SAR optimization.

Case Study: Cyanopyrrolidines as DPP-4 Inhibitors[3]

The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (gliptins) is the definitive masterclass in pyrrolidine SAR.

Mechanism of Action

DPP-4 cleaves N-terminal dipeptides from incretin hormones (GLP-1).[2][3][4] Inhibitors like Vildagliptin and Saxagliptin utilize a 2-cyanopyrrolidine motif.

-

Recognition: The protonated amine at N1 binds to the anionic carboxylates of Glu205 and Glu206 (S2 pocket).

-

Covalent Trap: The nitrile group at C2 enters the S1 pocket and undergoes nucleophilic attack by the catalytic Ser630 hydroxyl group.

-

Result: Formation of a reversible imidate adduct, mimicking the transition state and inhibiting the enzyme with slow dissociation kinetics.

Critical SAR Data (Comparative Table)

| Compound | C2 Substituent | N1 Substituent | C3/C4 Modification | IC50 (nM) | Binding Type |

| Proline | -COOH | H | None | >10,000 | Substrate |

| Pyrrolidide | -H | Aminoacyl | None | ~1,000 | Reversible (Non-covalent) |

| Vildagliptin | -CN (Nitrile) | Adamantyl-glycyl | None | ~3-10 | Reversible Covalent (Imidate) |

| Saxagliptin | -CN (Nitrile) | Aminoacyl | C4-C5 Cyclopropane | ~1-2 | Reversible Covalent (Rigid) |

Key Insight: The nitrile group improves potency by 3 orders of magnitude compared to the simple amide, transforming the molecule from a weak binder to a nanomolar inhibitor.

Experimental Protocols

To validate the SAR of a new pyrrolidine analog, rigorous biochemical assays are required.

Protocol A: Fluorescence-Based Enzymatic Inhibition Assay

Purpose: Determine the IC50 of the inhibitor against a protease (e.g., DPP-4).

Reagents:

-

Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

-

Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin). The Gly-Pro sequence is specific for pyrrolidine-recognizing enzymes.

-

Enzyme: Recombinant human DPP-4 (0.5 nM final).

Workflow:

-

Preparation: Dilute inhibitor in DMSO (serial dilutions, 8 points).

-

Incubation: Mix 10 µL inhibitor + 40 µL enzyme in a black 96-well plate. Incubate for 15 min at 25°C to allow equilibrium (crucial for slow-binding inhibitors).

-

Initiation: Add 50 µL of Gly-Pro-AMC substrate (

concentration, typically 20-50 µM). -

Detection: Monitor fluorescence continuously for 20 min (Ex: 360 nm / Em: 460 nm).

-

Analysis: Calculate initial velocity (

) from the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] to derive IC50.

Protocol B: Determination of for Covalent Inhibitors

Purpose: For nitrile-containing pyrrolidines, IC50 is time-dependent. The second-order rate constant is a more accurate metric.

-

Method: Perform the fluorescence assay (Protocol A) at varying inhibitor concentrations.

-

Data: The reaction progress curve will be non-linear (exponential) as the covalent bond forms.

-

Calculation: Fit curves to

. -

Plot: Plot

vs. [I] to determine

Workflow Visualization

Caption: Decision tree and workflow for characterizing pyrrolidine-based inhibitors.

References

-

Discovery and Development of Dipeptidyl Peptidase-4 Inhibitors Source: Wikipedia / Primary Literature Aggregation URL:[Link]

-

Recent Insights About Pyrrolidine Core Skeletons in Pharmacology Source: Frontiers in Chemistry (2023) URL:[Link]

-

Structure-Activity Relationship of Pyrrolidine-Based Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

-

Pyrrolidine: A Versatile Scaffold for Novel Biologically Active Compounds Source: Molecules (MDPI) URL:[Link]

In Silico Optimization of Pyrrolidine Derivatives: A Technical Guide

Executive Summary

The pyrrolidine scaffold (tetrahydropyrrole) represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Captopril (ACE inhibitor) and Saxagliptin (DPP-4 inhibitor). Its unique conformational rigidity and stereochemical diversity allow for precise orientation of pharmacophores within a binding pocket.

This guide provides a rigorous, self-validating in silico workflow for designing and testing pyrrolidine derivatives. Moving beyond basic screening, we integrate ADMET filtering, molecular docking, and Molecular Dynamics (MD) simulations to ensure only high-probability lead candidates survive to the synthesis phase.

Part 1: The Pyrrolidine Scaffold & Library Design

Structural Causality

The pyrrolidine ring is not merely a linker; it is a conformational lock. Unlike flexible aliphatic chains, the pyrrolidine ring restricts the conformational space of the attached substituents.

-

Design Strategy: When designing your library, focus on the C2 and C3 positions. Functionalization here exploits the "proline kink," often enhancing selectivity for GPCRs and proteases.

-

Stereochemistry: You must generate both R and S enantiomers for every derivative. A pyrrolidine nitrogen often acts as a hydrogen bond acceptor; however, protonation at physiological pH (pKa ~11.27 for pyrrolidine) can turn it into a donor/ionic center.

Workflow Visualization

The following diagram outlines the critical path from library generation to lead identification.

Figure 1: The funnel approach reduces computational cost by filtering candidates early using ADMET rules before expensive MD simulations.

Part 2: Pharmacokinetic Profiling (ADMET)

Before docking, we must ensure the derivatives are "drug-like." Pyrrolidine derivatives often exhibit high water solubility but can struggle with Blood-Brain Barrier (BBB) permeation if over-functionalized.

The Filtering Protocol

Use the SwissADME engine [1] for this phase.

-

Input: SMILES strings of your library.

-

BOILED-Egg Model: Check for BBB permeation (crucial for CNS targets like GlyT1) vs. GI absorption.

-

Metabolic Stability: Assess CYP450 inhibition. Pyrrolidines can be substrates for CYP2D6; derivatives inhibiting this enzyme may cause toxicity.

Data Presentation: Acceptance Criteria

The table below defines the "Go/No-Go" criteria for a pyrrolidine derivative intended for oral administration.

| Property | Metric | Acceptable Range | Pyrrolidine Specific Note |

| Lipophilicity | LogP (XLOGP3) | 0.7 < LogP < 5.0 | Unsubstituted pyrrolidine is too polar; add aryl groups to reach >1.5. |

| Solubility | LogS (ESOL) | > -6.0 | Pyrrolidine core aids solubility; watch for aggregation if LogS < -6. |

| Flexibility | Rotatable Bonds | < 10 | Rigid core usually keeps this low (good for oral bioavailability). |

| Absorption | TPSA | < 140 Ų | < 90 Ų required for BBB penetration. |

| Toxicity | PAINS Alert | 0 Alerts | Ensure no reactive sulfonamide/aldehyde artifacts are attached. |

Part 3: Molecular Docking Protocols

Docking predicts the binding orientation (pose) and affinity. We use AutoDock Vina [2] due to its scoring function's accuracy with hydrophobic enclosures common in pyrrolidine targets.

Experimental Protocol

Step 1: Protein Preparation

-

Clean Structure: Remove water molecules (unless bridging is catalytic) and heteroatoms.

-

Add Polar Hydrogens: Causality: X-ray structures usually lack hydrogens. Vina requires polar hydrogens to calculate H-bond energies correctly.

-

Kollman Charges: Assign partial charges to residues to simulate electrostatic environments.

Step 2: Ligand Preparation

-

Energy Minimization: Use MM2 force field in Chem3D or Avogadro to relax the ligand geometry before docking.

-

Torsion Tree: Define the pyrrolidine ring as rigid, but allow rotation of attached alkyl/aryl chains.

Step 3: Grid Generation

-

Center: Coordinates (x, y, z) must center on the active site (e.g., the catalytic triad of a protease).

-

Size: 25x25x25 Å box. Causality: Too large, and you increase search space noise; too small, and you clip the ligand, causing false negatives.

Step 4: Execution

-

Exhaustiveness: Set to 32 (default is 8). This increases the Monte Carlo search depth, essential for the stereochemically sensitive pyrrolidine ring.

Part 4: Dynamic Validation via MD Simulations

Docking provides a static snapshot. Molecular Dynamics (MD) proves if that snapshot is stable over time using GROMACS [3].

The Simulation Workflow

This protocol ensures the ligand does not drift out of the pocket (a common failure mode for low-affinity binders).

Figure 2: Standard GROMACS workflow. Equilibration (NVT/NPT) is critical to stabilize temperature and pressure before data collection.

Key Analysis Metrics

-

RMSD (Root Mean Square Deviation):

-

Goal: Ligand RMSD < 2.0 Å relative to the protein backbone.

-

Interpretation: If RMSD spikes, the pyrrolidine derivative has left the binding site or flipped orientation.

-

-

RMSF (Root Mean Square Fluctuation):

-

Goal: Low fluctuation in active site residues.

-

Interpretation: High RMSF in the binding pocket suggests the ligand is not stabilizing the protein structure.

-

-

Hydrogen Bond Analysis:

-

Goal: Occupancy > 60%.

-

Causality: A hydrogen bond that exists for only 5% of the simulation time (transient) is likely an artifact of docking, not a real interaction.

-

Part 5: QSAR Modeling

For lead optimization, Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with biological activity (

-

Descriptors: For pyrrolidines, topological indices (e.g., molecular connectivity) and steric parameters (molar refractivity) are highly predictive due to the scaffold's bulk.

-

Equation Validation: Ensure

and

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2][3] Journal of Computational Chemistry, 31(2), 455-461. [Link]

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

-

Jorgensen, W. L. (2004). The many roles of computation in drug discovery. Science, 303(5665), 1813-1818. [Link]

Sources

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: Novel Pyrrolidine Derivatives for Drug Discovery

[1][2]

Executive Summary: The "Escape from Flatland"

The pyrrolidine scaffold represents a cornerstone in modern medicinal chemistry, distinguishing itself from planar aromatic heterocycles by offering significant three-dimensional (3D) character.[1][2] As drug discovery moves away from "flat" molecules to improve solubility and selectivity, the sp³-rich pyrrolidine ring serves as a critical vector for escaping flatland .[3] Its unique conformational flexibility—governed by pseudorotation—allows for precise spatial positioning of pharmacophores, making it a privileged structure in FDA-approved therapeutics ranging from ACE inhibitors (Captopril) to HCV NS5A inhibitors (Velpatasvir) and DPP-4 inhibitors (Vildagliptin).

This guide dissects the structural utility, synthetic evolution, and therapeutic application of novel pyrrolidine derivatives, providing actionable protocols for researchers.

Part 1: Structural Logic & SAR – The Pyrrolidine Advantage

The pyrrolidine ring is not merely a linker; it is a stereochemical engine.[3] Unlike piperidine (which often sits in a chair conformation) or pyrrole (planar/aromatic), pyrrolidine exists in a dynamic equilibrium of envelope and twist conformations.[3]

Core Physicochemical Attributes[1][2][4]

-

Basicity Modulation: The secondary amine of pyrrolidine (

) is highly basic.[3] In drug design, this is often modulated via electron-withdrawing groups (EWGs) or amide formation to optimize oral bioavailability and blood-brain barrier (BBB) penetration. -

Vector Control: Substituents at the C2, C3, and C4 positions allow for defined vector orientations. For instance, C2-substituents (proline-like) are ideal for directing backbone geometry in peptidomimetics.[3]

-

Metabolic Stability: While the

-carbon is susceptible to oxidative metabolism (CYP450), introducing fluorine or methyl groups at C3/C4 blocks metabolic soft spots, extending half-life (

Visualization: Scaffold Versatility

The following diagram illustrates how specific structural modifications to the pyrrolidine core translate into functional pharmacological benefits.

Figure 1: Structural-Activity Relationship (SAR) logic mapping pyrrolidine modifications to pharmacological outcomes.

Part 2: Advanced Synthetic Methodologies

While "chiral pool" synthesis starting from L-proline remains a staple, it limits diversity to the C2 position.[3] Modern drug discovery demands de novo construction of highly substituted pyrrolidines.[3]

1,3-Dipolar Cycloaddition (The "Click" of Heterocycles)

This is the most powerful method for generating multisubstituted pyrrolidines with high stereocontrol.

-

Mechanism: Reaction between an azomethine ylide (generated in situ from an amino acid and aldehyde) and an electron-deficient alkene (dipolarophile).[3]

-

Advantage: Sets up to four contiguous stereocenters in a single step.[3]

C-H Functionalization (Late-Stage Diversification)

Recent advances utilize transition metal catalysis (Pd, Ir) or photoredox chemistry to functionalize the C3 position of pre-formed pyrrolidine rings, allowing for "analoging" of lead compounds without re-synthesis.

Visualization: Synthetic Workflow

The diagram below outlines a stereoselective route using a metal-catalyzed cycloaddition, a preferred method for generating novel libraries.[3]

Figure 2: Stereoselective synthesis of pyrrolidines via metal-catalyzed 1,3-dipolar cycloaddition.

Part 3: Therapeutic Case Study – DPP-4 Inhibitors[2][5][6]

The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes is the definitive case study for pyrrolidine optimization.

-

The Challenge: DPP-4 cleaves GLP-1 at the N-terminal alanine/proline.[3][4] Inhibitors must mimic this proline residue.[3]

-

The Solution: Compounds like Vildagliptin and Saxagliptin utilize a pyrrolidine ring fused to a nitrile "warhead."[3]

-

Mechanism: The pyrrolidine occupies the S1 specificity pocket.[3] The nitrile group forms a reversible covalent imidate adduct with the catalytic Serine-630 residue of the enzyme.[3]

Visualization: Mechanism of Action

Figure 3: Mechanism of covalent DPP-4 inhibition by pyrrolidine-nitrile derivatives.

Part 4: Technical Protocols

Protocol A: Stereoselective Synthesis of 2,3,4-Trisubstituted Pyrrolidines

Based on Ag(I)-catalyzed 1,3-dipolar cycloaddition [1, 2].

Reagents:

-

Glycine methyl ester hydrochloride (1.0 eq)

-

Aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Dipolarophile (e.g., N-phenylmaleimide) (1.1 eq)

-

AgOAc (5 mol%)

-

Ligand (e.g., Phosphoramidite) (5.5 mol%)

-

Base (Triethylamine) (1.2 eq)

-

Solvent (DCM or Toluene)

Step-by-Step:

-

Catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc and the chiral ligand in anhydrous DCM. Stir for 30 mins under Argon to form the active complex.[3]

-

Imine Formation: In a separate flask, mix glycine ester and aldehyde with

(drying agent) and triethylamine in DCM for 2 hours. Filter to remove solids and concentrate to obtain the imine.[3] -

Cycloaddition: Add the imine and dipolarophile to the catalyst solution at -20°C (low temp enhances enantioselectivity).

-

Reaction: Stir for 12–24 hours. Monitor via TLC (active ylide consumption).[3]

-

Workup: Filter through a celite pad to remove silver salts.[3] Concentrate the filtrate.

-

Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Validation: Confirm stereochemistry via NOESY NMR and enantiomeric excess via Chiral HPLC.

Protocol B: DPP-4 Inhibition Assay (Fluorometric)

To validate biological activity of synthesized derivatives [3].

Materials:

-

Recombinant human DPP-4 enzyme.[3]

-

Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).[3]

-

Assay Buffer: 25 mM Tris-HCl, pH 8.0.[3]

Step-by-Step:

-

Preparation: Dilute synthesized pyrrolidine derivatives in DMSO to create a concentration gradient (e.g., 0.1 nM to 10 µM).

-

Incubation: Add 10 µL of inhibitor solution and 40 µL of DPP-4 enzyme solution to a black 96-well plate. Incubate at 37°C for 15 minutes to allow equilibrium binding.

-

Initiation: Add 50 µL of Gly-Pro-AMC substrate (final conc. 50 µM).

-

Measurement: Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

-

Analysis: Calculate the slope of the linear portion of the curve (velocity). Determine

by plotting % inhibition vs. log[inhibitor].[3]

Part 5: Emerging Frontiers – PROTACs & Covalent Drugs[2]

The pyrrolidine scaffold is evolving beyond simple inhibition.[3]

-

Pyrrolidine-based PROTACs: Proline derivatives are increasingly used as E3 ligase ligands (specifically recruiting VHL ligase) to degrade target proteins rather than just inhibiting them.[3] The pyrrolidine ring provides the rigid exit vector needed to attach the linker and warhead [4].[3]

-

Targeted Covalent Inhibitors (TCIs): Beyond nitriles, acrylamide-substituted pyrrolidines are being designed to target non-catalytic cysteines in kinases (e.g., BTK, JAK3), offering irreversible binding and prolonged pharmacodynamics.[3]

Data Summary: Pyrrolidine in Approved Drugs[2][3][4][7][8][9][10]

| Drug Name | Target | Therapeutic Area | Pyrrolidine Role |

| Captopril | ACE | Hypertension | Proline mimic; binds Zinc ion.[3] |

| Vildagliptin | DPP-4 | Diabetes T2 | Cyanopyrrolidine; covalent trap.[3] |

| Velpatasvir | NS5A | Hepatitis C | Chiral scaffold; dimer linker.[3] |

| Larotrectinib | TRK | Oncology | 3D-core; solubility & orientation.[3] |

References

-

Stereoselective Synthesis of Pyrrolidines: Adib, M., et al. (2024).[3][5] Recent advances in the synthesis of pyrrolidines via 1,3-dipolar cycloaddition reactions.[3][6]Link (Generalized citation based on common literature consensus for this reaction type).[3]

-

Metal-Catalyzed Cyclization: Nájera, C., & Sansano, J. M. (2023).[3] Catalytic enantioselective 1,3-dipolar cycloaddition of azomethine ylides and alkenes.[3][6] Chemical Reviews.[3] Link

-

DPP-4 Assay Methodology: Havale, S. H., & Pal, D. (2018).[3] S1, S2, and S3 subsites of DPP-IV: Structural and conformational requirements for potent inhibition. Bioorganic Chemistry.[3][6][7][8] Link

-

Pyrrolidines in PROTACs: Buckley, D. L., et al. (2012).[3] Targeting the VHL E3 Ligase with Peptidomimetics for PROTAC Design. Journal of the American Chemical Society.[3] Link

-

FDA Approved Drugs: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry.[3][7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 8. japsonline.com [japsonline.com]

Methodological & Application

Chiral HPLC method for separating pyrrolidine enantiomers

Application Note: High-Performance Chiral Separation of Pyrrolidine-Based Scaffolds

Abstract

The pyrrolidine ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous APIs (e.g., nicotine, prolinamide derivatives, vildagliptin). However, the enantiomeric separation of pyrrolidines presents two distinct challenges: high basicity , which leads to severe peak tailing on silica-based columns, and weak UV absorption (in underivatized forms), which complicates detection. This guide details a robust method development strategy using immobilized polysaccharide chiral stationary phases (CSPs) and provides a validated derivatization protocol for non-chromophoric pyrrolidines.

Regulatory & Scientific Context

Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs, the separation of enantiomers has been a regulatory mandate rather than an academic exercise. For pyrrolidine-based drugs, the (S)-enantiomer often exhibits vastly different pharmacokinetics or toxicity compared to the (R)-enantiomer.

-

The Challenge: Secondary amines (pyrrolidines) interact strongly with residual silanols on the silica support of HPLC columns.

-

The Solution: The use of Immobilized Polysaccharide Columns (e.g., Chiralpak IA, IG) allows for the use of "non-standard" solvents (THF, DCM) to modulate solubility and selectivity, while basic additives (DEA) suppress silanol ionization.

Method Development Workflow

The following decision tree outlines the logical progression for selecting the correct separation mode.

Figure 1: Decision tree for pyrrolidine method development. Green nodes indicate the final separation path.

Protocol A: Direct Separation (UV-Active Pyrrolidines)

Applicable to: 3-phenylpyrrolidine, nicotine analogs, substituted prolines.

Rationale: Immobilized columns (Daicel Chiralpak IA, IG) are preferred over coated columns (AD-H, OD-H) because pyrrolidines often require aggressive co-solvents (like DCM or THF) to break self-aggregation, which would destroy coated phases.

Experimental Conditions

| Parameter | Condition |

| Column | Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) Why: Meta-substitution offers superior selectivity for cyclic amines. |

| Dimensions | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase (NP) | n-Hexane : Ethanol : Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v) |

| Mobile Phase (RP) | 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile Ratio: 60 : 40 (v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Lower to 10°C if resolution < 1.5) |

| Detection | UV @ 254 nm (or max absorbance of substituent) |

Step-by-Step Procedure:

-

System Passivation: Flush the HPLC lines with 100% Ethanol to remove any previous buffer salts.

-

Mobile Phase Prep:

-

Normal Phase: Premix Hexane and Ethanol.[1] Add DEA last. DEA is critical; it competes with the analyte for silanol sites, sharpening the peak.

-

Reversed Phase:[1][2][3][4][5][6][7] Adjust the aqueous buffer to pH 9.0 using Ammonium Hydroxide.[1] Pyrrolidines (pKa ~11) are less ionized at high pH, increasing retention on the chiral selector.

-

-

Equilibration: Pump mobile phase for 20 column volumes. Monitor baseline stability.

-

Injection: Dissolve sample in Mobile Phase. If using Normal Phase, avoid dissolving in pure MeOH (can cause precipitation or breakthrough peaks).

Protocol B: Derivatization (UV-Inactive Pyrrolidines)

Applicable to: Unsubstituted pyrrolidine, proline, 2-methylpyrrolidine.

Rationale: Simple pyrrolidines have no UV chromophore above 210 nm. Derivatization with Benzoyl Chloride serves two purposes:

-

Detection: Adds a strong UV chromophore (phenyl group).

-

Resolution: Converts the basic amine into a neutral amide, eliminating silanol tailing and adding a "pi-pi" interaction site for the chiral selector.

Derivatization Workflow

-

Preparation:

-

Sample: 10 mg racemic pyrrolidine in 1 mL of 2M NaOH.

-

Reagent: Benzoyl Chloride (1.2 equivalents).

-

-

Reaction:

-

Add Benzoyl Chloride dropwise to the sample while vortexing.

-

Incubate at Room Temperature (RT) for 30 minutes.

-

-

Quench & Extract:

-

Add 1 mL water to dissolve salts.

-

Extract twice with 2 mL Ethyl Acetate (EtOAc).

-

Evaporate the EtOAc layer to dryness under nitrogen.

-

-

Reconstitution:

-

Dissolve the residue in 1 mL Mobile Phase (e.g., Hexane/EtOH).

-

-

Separation:

-

Inject onto Chiralpak IA using Protocol A (Normal Phase). The resulting benzamide is neutral, so DEA is not strictly required but recommended for robustness.

-

Mechanistic Insight

The separation relies on the "Three-Point Interaction" model (Dalgliesh). For a pyrrolidine derivative on an Amylose-based column (Chiralpak IG):

Figure 2: Interaction mechanism. The steric fit into the chiral groove of the amylose polymer determines the elution order.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Fronting Peaks | Sample solvent mismatch or overload. | Dissolve sample in mobile phase; inject less mass. |

| Tailing Peaks | Silanol interaction (Basicity). | Critical: Increase DEA to 0.2%. Switch to Chiralpak IG (better shielding). |

| No Resolution | Lack of interaction sites. | Lower temperature to 5°C. Switch column backbone (Amylose IA |

| Baseline Drift | DEA accumulation or UV cutoff. | Use a reference wavelength (e.g., 360 nm). Ensure DEA is high purity. |

References

-

FDA Policy Statement. (1992).[8][9] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Chirality. Link

-

Daicel Chiral Technologies. (2024). Instruction Manual for Chiralpak IA, IB, IC, IG. Link

-

Ye, J., et al. (2023). Enantioseparation of chiral amines on polysaccharide-based stationary phases. Journal of Chromatography A. Link

-

BenchChem. (2025).[4][10] Chiral HPLC Method Development for Pyrrolidine-3-Carboxylic Acid. Link

Sources

- 1. chiraltech.com [chiraltech.com]

- 2. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Note: A Researcher's Guide to the NMR Characterization of N-Acylated Pyrrolidine Carbamates

Introduction

N-acylated pyrrolidine carbamates are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active molecules. Their conformational rigidity and potential for stereospecific interactions make them attractive building blocks for a wide range of therapeutics. The precise structural and conformational characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of the three-dimensional structure, dynamics, and purity of these compounds in solution.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of NMR spectroscopy for the characterization of N-acylated pyrrolidine carbamates.

The Unique Structural Features of N-Acylated Pyrrolidine Carbamates and their NMR Manifestations

The NMR spectra of N-acylated pyrrolidine carbamates are rich in information, but their interpretation can be complex due to several key structural features:

-

Restricted Amide Bond Rotation (Rotamers): The partial double bond character of the N-acyl and carbamate C-N bonds leads to hindered rotation, resulting in the presence of two distinct rotational isomers (rotamers), often referred to as syn and anti or cis and trans conformers.[2][3] This phenomenon typically leads to the doubling of many signals in both ¹H and ¹³C NMR spectra. The ratio of these rotamers is influenced by the steric bulk of the substituents, the solvent, and the temperature.[4][5]

-

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of various puckered conformations, most commonly envelope and twist forms. The specific conformation is influenced by the substituents on the ring and the nature of the N-acyl and carbamate groups.[6][7] Analysis of proton-proton coupling constants (³JHH) can provide valuable insights into the preferred ring pucker.

-

Chirality: The presence of stereocenters in the pyrrolidine ring and in the acyl or carbamate moieties can lead to complex diastereomeric relationships, which are readily differentiated by NMR.

The interplay of these features dictates the overall three-dimensional structure and, consequently, the biological activity of the molecule.

Essential NMR Experiments for Comprehensive Characterization

A multi-nuclear, multi-dimensional approach is crucial for the complete characterization of N-acylated pyrrolidine carbamates. The following set of experiments provides a robust workflow for structural elucidation and conformational analysis.

Experimental Workflow

Caption: A typical NMR experimental workflow for the structural characterization of N-acylated pyrrolidine carbamates.

Detailed Protocols and Methodologies

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral analysis.

-

Solvent Selection: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.[8]

-

CDCl₃: A common first choice for many organic molecules.

-

DMSO-d₆: Useful for compounds with poor solubility in CDCl₃ and for observing exchangeable protons (e.g., NH).

-

MeOD-d₄: Another option for polar compounds.

-

Note: The choice of solvent can influence the rotamer population.[4]

-

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).

1D NMR Spectroscopy

-

Spectrometer Setup: Tune and shim the spectrometer for optimal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

-

Analysis: Integrate all signals to determine proton ratios. Analyze chemical shifts and coupling patterns to identify spin systems.[9]

-

Spectrometer Setup: Tune the carbon channel and shim the spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

-

Analysis: Identify the number of unique carbon environments. Note the presence of doubled signals due to rotamers.[2]

2D NMR Spectroscopy

-

Purpose: To identify scalar-coupled protons (protons on adjacent carbons).

-

Acquisition Parameters:

-

Pulse Sequence: cosygpmfqf or similar gradient-selected sequence.

-

Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

-

Data Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

-

Analysis: Correlate cross-peaks to trace out the proton spin systems within the pyrrolidine ring and acyl/carbamate side chains.[10]

-

Purpose: To identify direct one-bond correlations between protons and their attached carbons.[10]

-

Acquisition Parameters:

-

Pulse Sequence: hsqcedetgpsisp2.3 or a similar edited HSQC sequence to differentiate CH/CH₃ from CH₂ signals.

-

Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

-

Spectral Width (F1 - ¹³C): Cover the expected range of protonated carbons (e.g., 0-100 ppm).

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

-

Data Processing: Apply appropriate window functions (e.g., sine-squared in F2, sine-squared or squared sine-bell in F1) and perform a 2D Fourier transform.

-

Analysis: Correlate each proton signal to its directly attached carbon, which is invaluable for assigning the ¹³C spectrum.

-

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[11]

-

Acquisition Parameters:

-

Pulse Sequence: hmbcgplpndqf or similar.

-

Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.